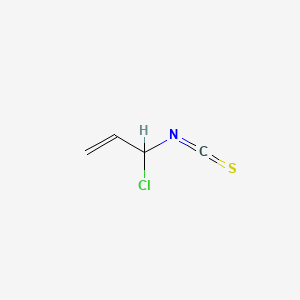

1-Chloroallyl isothiocyanate

Description

Contextualization within Isothiocyanate Chemistry

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group R−N=C=S. google.comwipo.int This group features a nitrogen atom double-bonded to a carbon, which is in turn double-bonded to a sulfur atom. wipo.int ITCs are the sulfur analogues of isocyanates and are known for their high reactivity. wipo.intgoogle.com The carbon atom of the NCS group is electrophilic, making it susceptible to attack by nucleophiles, while the sulfur atom possesses nucleophilic characteristics. wipo.intgoogle.com

Many isothiocyanates are found in nature, particularly in cruciferous vegetables from the Brassicaceae family, such as broccoli, cabbage, and mustard. google.comCurrent time information in Bangalore, IN.scribd.com In these plants, they exist as precursor molecules called glucosinolates. Current time information in Bangalore, IN.scribd.com When the plant cells are damaged, the enzyme myrosinase hydrolyzes the glucosinolates, releasing the characteristic pungent and often spicy isothiocyanates. wipo.intscribd.com Allyl isothiocyanate, for example, is the compound responsible for the sharp taste of mustard and wasabi. google.comcbijournal.com

Beyond their natural origins, a vast number of synthetic isothiocyanates have been developed. google.com These compounds serve as versatile reagents and intermediates in organic synthesis, particularly in the construction of sulfur- and nitrogen-containing heterocyclic compounds. google.comnih.gov The broad biological activities of ITCs, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a significant area of study in medicinal chemistry and pharmacology. wipo.intgoogle.comCurrent time information in Bangalore, IN.

Historical Trajectories of Research on Halogenated Isothiocyanates

The study of isothiocyanates has a long history, with synthetic methods being developed for over a century. researchgate.net Early methods often involved the reaction of alkyl halides with metal thiocyanates. google.com The investigation into halogenated isothiocyanates specifically can be traced back to the late 19th and early 20th centuries.

A key early reference in the broader field is the work of Louis Henry, published in the Berichte der deutschen chemischen Gesellschaft zu Berlin in 1872. googleapis.comresearchgate.netresearchgate.net Later, specific processes for producing 2-chloroallyl isothiocyanate were documented in the Journal of the Chemical Society in 1901. google.comgoogleapis.com These early investigations laid the groundwork for understanding the synthesis and reactivity of this particular class of compounds.

The development of synthetic methodologies has continued, with numerous patents filed throughout the 20th and 21st centuries detailing more refined and industrialized processes for producing halogenated ITCs like 2-chloroallyl isothiocyanate. google.comgoogleapis.comnih.gov Much of this later research has been driven by the utility of these compounds as intermediates in the agrochemical industry. nih.gov More recently, research has also explored the nuanced intermolecular interactions of halogenated compounds, including the role of the isothiocyanate sulfur atom as a halogen bond acceptor site in forming complex crystalline structures. researchgate.netwikipedia.org

Significance of 1-Chloroallyl Isothiocyanate in Contemporary Chemical and Biological Investigations

The primary significance of this compound in modern research and industry lies in its role as a key chemical intermediate. googleapis.comchemrxiv.org It is a crucial building block in the synthesis of certain agrochemicals, most notably neonicotinoid insecticides such as thiamethoxam. researchgate.netchemrxiv.org Its bifunctional nature, possessing both a reactive isothiocyanate group and a chlorinated allyl moiety, allows for the construction of complex heterocyclic structures, such as the thiazole (B1198619) ring system found in these pesticides. nih.gov

The compound is also investigated for its own biological activities. It is recognized as a pesticide with nematocidal properties, capable of controlling soil-borne nematodes. researchgate.net Furthermore, there is interest in its potential as an herbicide. google.com This places this compound at the intersection of synthetic organic chemistry and agricultural science, where it serves as both a tool for creating other molecules and a substance with intrinsic pesticidal value.

Structure

2D Structure

3D Structure

Properties

CAS No. |

101670-64-8 |

|---|---|

Molecular Formula |

C4H4ClNS |

Molecular Weight |

133.60 g/mol |

IUPAC Name |

3-chloro-3-isothiocyanatoprop-1-ene |

InChI |

InChI=1S/C4H4ClNS/c1-2-4(5)6-3-7/h2,4H,1H2 |

InChI Key |

IBJTXFMZFGUXGV-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(N=C=S)Cl |

Origin of Product |

United States |

Nomenclature, Stereochemistry, and Structural Elucidation in 1 Chloroallyl Isothiocyanate Research

IUPAC and Common Nomenclature Systems for 1-Chloroallyl Isothiocyanate

The common name "this compound" is ambiguous and can refer to several constitutional isomers depending on the numbering of the allyl group. The International Union of Pure and Applied Chemistry (IUPAC) provides systematic and unambiguous names for these structures. qmul.ac.uk The primary isomers of interest include:

1-Chloro-1-isothiocyanatoprop-2-ene: This structure, corresponding to CH2=CH-CHCl-NCS, features both the chlorine atom and the isothiocyanate group on the same carbon (C1). This carbon is a stereogenic center, conferring chirality to the molecule.

2-Chloro-3-isothiocyanatoprop-1-ene: In this isomer (CH2=CCl-CH2-NCS), the chlorine is on the central carbon (C2) of the propene chain. nist.govsielc.com It is frequently referred to in chemical literature as 2-chloroallyl isothiocyanate. cymitquimica.com

3-Chloro-1-isothiocyanatoprop-1-ene: This isomer (ClCH=CH-CH2-NCS) has the chlorine atom on the terminal carbon (C3). The presence of the double bond between C1 and C2 allows for geometric isomerism.

Other related compounds and synonyms are frequently encountered in research. cymitquimica.comnih.gov For example, allyl isothiocyanate (CH2=CH-CH2-NCS), the non-chlorinated parent compound, is well-known as the primary component of mustard oil. wikipedia.orgchemicalbook.com

Table 1: Nomenclature of Chloroallyl Isothiocyanate Isomers

| Common Name | IUPAC Name | CAS Number | Molecular Formula | Structure |

|---|---|---|---|---|

| This compound (chiral) | 1-Chloro-1-isothiocyanatoprop-2-ene | N/A | C4H4ClNS | CH2=CH-CHCl-NCS |

| 2-Chloroallyl isothiocyanate | 2-Chloro-3-isothiocyanatoprop-1-ene | 14214-31-4 | C4H4ClNS | CH2=CCl-CH2-NCS |

| 3-Chloroallyl isothiocyanate | 3-Chloro-1-isothiocyanatoprop-1-ene | N/A | C4H4ClNS | ClCH=CH-CH2-NCS |

Isomeric Considerations and Stereochemical Dynamics

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. masterorganicchemistry.com Chloroallyl isothiocyanate presents clear examples of both constitutional isomerism and stereoisomerism.

Constitutional Isomers: The 1-chloro, 2-chloro, and 3-chloroallyl isothiocyanates are constitutional isomers because they have the same molecular formula (C4H4ClNS) but differ in the connectivity of their atoms.

Stereoisomers: Stereoisomers have the same connectivity but differ in the three-dimensional arrangement of their atoms. uou.ac.in

Enantiomers: The molecule 1-chloro-1-isothiocyanatoprop-2-ene is chiral because its C1 carbon is attached to four different groups: a vinyl group (-CH=CH2), a chlorine atom (-Cl), an isothiocyanate group (-NCS), and a hydrogen atom (-H). wikipedia.org A molecule that is chiral is non-superimposable on its mirror image. nih.gov These non-superimposable mirror images are called enantiomers and are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules. nih.gov Enantiomers of a chiral compound often exhibit different biological activities. mdpi.comnih.gov

Diastereomers (Geometric Isomers): The molecule 3-chloro-1-isothiocyanatoprop-1-ene exhibits geometric isomerism due to the restricted rotation around the carbon-carbon double bond. uou.ac.in This results in two diastereomers:

(E)-isomer (trans): The higher priority groups on each carbon of the double bond are on opposite sides.

(Z)-isomer (cis): The higher priority groups on each carbon of the double bond are on the same side.

Achiral Isomer: 2-Chloro-3-isothiocyanatoprop-1-ene is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not have enantiomers.

Table 2: Isomeric Forms of Chloroallyl Isothiocyanate

| Isomer Name | Isomer Type | Key Structural Feature | Stereoisomers |

|---|---|---|---|

| 1-Chloro-1-isothiocyanatoprop-2-ene | Stereoisomer (Chiral) | Chiral center at C1 | (R)- and (S)-enantiomers |

| 2-Chloro-3-isothiocyanatoprop-1-ene | Constitutional Isomer | Chlorine at C2 | None (achiral) |

| 3-Chloro-1-isothiocyanatoprop-1-ene | Stereoisomer (Geometric) | Double bond at C1-C2 | (E)- and (Z)-diastereomers |

Advanced Methodologies for Structural Elucidation of this compound and Related Analogues

The definitive identification and differentiation of chloroallyl isothiocyanate isomers rely on a combination of advanced spectroscopic techniques. clariant.comunr.edu These methods provide detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful non-destructive technique for determining the carbon-hydrogen framework of a molecule. researchgate.net

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. In patent literature, quantitative ¹H NMR has been used to analyze reaction mixtures containing 2-chloroallyl isothiocyanate. google.comresearchgate.net The chemical shifts, splitting patterns (coupling), and integration values can be used to distinguish between the 1-chloro, 2-chloro, and 3-chloro isomers.

¹³C NMR: Carbon NMR provides information about the carbon skeleton of the molecule. The number of unique carbon signals indicates the molecular symmetry, helping to differentiate isomers.

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can establish direct bonding relationships between protons and carbons, confirming the exact placement of the chloro and isothiocyanate groups. researchgate.net

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C4H4ClNS. clariant.com The fragmentation pattern observed in the mass spectrum provides structural clues. For instance, the molecule may fragment in predictable ways, and these fragments can be analyzed to piece together the original structure. rsc.org Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for separating isomers from a mixture before they are introduced into the mass spectrometer for analysis. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The isothiocyanate group (-N=C=S) has a very strong and characteristic absorption band, typically in the range of 2050-2150 cm⁻¹. The C=C double bond of the allyl group and the C-Cl bond also show characteristic absorptions. The NIST WebBook provides reference IR spectra for related compounds like 2-chloroallyl isothiocyanate. nist.gov

Table 3: Methodologies for Structural Elucidation

| Technique | Information Provided | Application to this compound |

|---|---|---|

| ¹H NMR | Chemical environment and connectivity of protons. | Distinguishes isomers based on unique proton signals and coupling patterns. google.com |

| ¹³C NMR | Carbon skeleton and chemical environment of carbons. | Differentiates isomers by the number and chemical shifts of carbon signals. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula (C4H4ClNS) and helps identify isomeric structure through fragmentation. nih.gov |

| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies the characteristic strong -N=C=S stretch, C=C, and C-Cl bonds. nist.gov |

| Gas Chromatography (GC) | Separation of volatile compounds. | Separates isomeric mixtures prior to detection (e.g., in GC-MS). google.com |

Synthetic Methodologies and Chemical Transformations of 1 Chloroallyl Isothiocyanate

Chemical Synthesis Pathways for 1-Chloroallyl Isothiocyanate

The industrial production of this compound primarily relies on the reaction between dihalogenated propenes and thiocyanate (B1210189) salts. vulcanchem.com This approach is favored for its efficiency and scalability.

The principal synthetic route to this compound involves the reaction of 2,3-dichloro-1-propene (B165496) with a thiocyanate salt, such as sodium thiocyanate or potassium thiocyanate. vulcanchem.comresearchgate.netgoogle.com This reaction typically yields a mixture of 2-chloroallyl thiocyanate and its isomer, 2-chloroallyl isothiocyanate. researchgate.netgoogle.com The initial nucleophilic substitution reaction forms the thiocyanate, which can then undergo rearrangement to the more stable isothiocyanate isomer, especially at elevated temperatures. researchgate.netwikipedia.org

The reaction can be represented as follows: CH₂=C(Cl)CH₂Cl + MSCN → CH₂=C(Cl)CH₂SCN + MCl CH₂=C(Cl)CH₂SCN → CH₂=C(Cl)CH₂NCS (Where M represents a metal cation like Na⁺ or K⁺)

Some processes aim to directly produce the isothiocyanate in a one-step reaction by conducting the process under heating, which promotes the in-situ rearrangement. google.com For instance, reacting 2,3-dichloro-1-propene with a thiocyanate in the presence of water and heat can lead to a high yield of 2-chloroallyl isothiocyanate directly. google.com

Another dihalogenated propene, 1,3-dichloro-1-propene, can also be used as a starting material. epo.orgontosight.ainih.govnist.gov The reaction with a thiocyanate salt proceeds to form the corresponding chloroallyl isothiocyanate. epo.orgontosight.ai

Phase transfer catalysis (PTC) is a widely employed technique to enhance the reaction rate between reactants in immiscible phases, such as an organic substrate (2,3-dichloro-1-propene) and an aqueous solution of a thiocyanate salt. researchgate.nettandfonline.comtcichemicals.comslideshare.net The use of a phase transfer catalyst facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase, where the reaction occurs. tcichemicals.com

Commonly used phase transfer catalysts for this synthesis include quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide (TBAB) and methyl trioctyl ammonium chloride. researchgate.nettandfonline.comgoogle.comsigmaaldrich.comchemimpex.comstrem.com The presence of these catalysts significantly accelerates the reaction. tandfonline.comusv.ro For example, using methyl trioctyl ammonium chloride as a phase transfer catalyst in the synthesis of allyl isothiocyanate was found to shorten the reaction time to 1.4 hours and increase the yield to 98.9%. google.com In the absence of a phase transfer catalyst, the formation of the product is significantly slower, with less than 5% of the products forming in some cases. tandfonline.com

Several strategies have been developed to optimize the yield and purity of this compound. One key approach is to use an excess of 2,3-dichloro-1-propene relative to the thiocyanate salt, which can range from a 10 to 200 mol percent excess. researchgate.netgoogle.com This can help to drive the reaction to completion and maximize the conversion of the thiocyanate.

Reaction temperature and time are also critical parameters. The reaction is typically carried out at temperatures ranging from 30 to 150°C, with a preferred range of 50 to 100°C. researchgate.net The reaction time generally falls between 0.1 and 10 hours. researchgate.net For instance, heating the reaction mixture to 80°C and stirring for two hours is a common procedure. researchgate.net Subsequent heating of the reaction mixture can be employed to ensure the complete rearrangement of the intermediate thiocyanate to the desired isothiocyanate product. researchgate.netgoogle.com

The choice of solvent can also influence the reaction outcome. While the reaction can be carried out without a diluent, using a solvent like acetonitrile (B52724) has been shown to be effective in synthesizing high-content allyl isothiocyanate. google.comgoogle.com Post-reaction workup, including washing with water and distillation, is crucial for isolating a pure product. researchgate.netgoogle.comchemicalbook.com

Table 1: Illustrative Reaction Conditions for the Synthesis of 2-Chloroallyl Isothiocyanate

| Starting Material | Thiocyanate Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2,3-dichloro-1-propene | Sodium Thiocyanate | Tetrabutylammonium Bromide | Benzene/Water | Room Temp | 2 | - | tandfonline.com |

| 2,3-dichloro-1-propene | Sodium Thiocyanate | None specified | - | 80 | 2 | 99% (theory) | researchgate.net |

| 2,3-dichloro-1-propene | Potassium Thiocyanate | None specified | Water | Reflux (~80-104) | 6 | - | google.com |

| 2,3-dichloro-1-propene | Ammonium Thiocyanate | None specified | Water | Reflux (~83-103) | 5 | - | google.com |

| Allyl Bromide | Potassium Rhodanate | Methyl Trioctyl Ammonium Chloride | Acetonitrile | - | 1.4 | 98.9% | google.com |

Derivatization and Analogue Synthesis of this compound

The reactivity of the isothiocyanate group and the chloroallyl moiety allows for a variety of chemical modifications to produce derivatives and analogues with potentially new properties.

The isothiocyanate functional group (-N=C=S) is an electrophilic site susceptible to attack by nucleophiles. wikipedia.org This reactivity is the basis for many derivatization strategies. For example, isothiocyanates can react with ammonia (B1221849) to form thiourea (B124793) derivatives. nih.gov This reaction can be used for analytical purposes, as the resulting thiourea provides a UV-absorbing chromophore suitable for liquid chromatography. nih.gov

The isothiocyanate group can also react with amines to form substituted thioureas. tandfonline.com This is a common method for creating derivatives and for confirming the presence of the isothiocyanate group. Furthermore, isothiocyanates are known to react with a variety of biomolecules. nih.gov

The chloroallyl group also presents opportunities for modification. The double bond can undergo addition reactions, and the chlorine atom can be substituted by other functional groups. For example, 2-chloroallyl isothiocyanate can be reacted with a chlorinating agent like sulfuryl chloride, leading to the formation of 2-chloro-5-(chloromethyl)thiazole. google.com

The synthesis of conjugates and prodrug-like structures from isothiocyanates is an area of interest, particularly for enhancing their biological applicability. nih.gov The formation of dithiocarbamate (B8719985) adducts is a key reaction in this context. nih.gov These adducts can be formed with various biomolecules and can be considered a form of conjugation.

The general strategy for creating derivatives often involves the reaction of the isothiocyanate with a suitable nucleophile to form a more complex molecule. While specific examples for this compound are not extensively detailed in the provided search results, the general principles of isothiocyanate chemistry suggest that it can be conjugated to other molecules through the formation of thioureas, dithiocarbamates, or other adducts. nih.govnih.gov The synthesis of such conjugates could be a strategy to modulate the compound's properties.

Exploration of Polymerization Pathways involving Isothiocyanate Moieties

The dual functionality of this compound, possessing both a polymerizable allyl group and a reactive isothiocyanate moiety, presents intriguing possibilities for the synthesis of functional polymers. While specific studies on the homopolymerization or copolymerization of this compound are not extensively documented, the reactivity of its constituent groups allows for the exploration of several potential polymerization pathways.

The polymerization of allylic monomers is often challenging via conventional free-radical polymerization due to "degradative chain transfer," where a hydrogen atom is abstracted from the allylic methylene (B1212753) group. researchgate.net This process leads to the formation of a stable, non-propagating allyl radical, which typically results in polymers with low molecular weights. researchgate.net However, radiation-induced polymerization has been explored for other allyl monomers, which can sometimes yield polymers, albeit often in low yields. yok.gov.tr

The isothiocyanate (N=C=S) group, on the other hand, offers alternative routes to polymer synthesis, primarily through copolymerization reactions. Ring-opening copolymerization (ROCOP) has emerged as a significant method for incorporating isothiocyanates into polymer backbones. rsc.org For instance, isothiocyanates have been successfully copolymerized with epoxides and other cyclic monomers like anhydrosugars. rsc.orgrsc.orgbohrium.com These reactions, often catalyzed by organometallic complexes or Lewis pairs, can lead to the formation of poly(thioimidocarbonate)s and other sulfur-containing polymers. rsc.orgbohrium.com Given the reactivity of the isothiocyanate group, it is plausible that this compound could act as a comonomer in such ring-opening polymerizations. The resulting polymers would feature the chloroallyl group as a pendant functionality, available for further post-polymerization modification.

The table below summarizes research findings on the polymerization of monomers containing isothiocyanate or allyl functionalities, providing a basis for potential pathways applicable to this compound.

| Monomer(s) | Polymerization Type | Catalyst/Initiator | Resulting Polymer Structure | Key Findings | Reference |

|---|---|---|---|---|---|

| Aromatic Isothiocyanates and a D-xylose 3,5-anyhydrosugar (D-Ox) | Ring-Opening Copolymerization (ROCOP) | Al(III)-based aminotrisphenolate complex | Alternating AB-type copolymers with imidothiocarbonate linkages | High selectivity and formation of thermally robust polymers. The polymer properties could be altered with a difunctional isothiocyanate crosslinker. | rsc.orgrsc.orgresearchgate.net |

| Propylene oxide, Ethylene oxide, Cyclohexene oxide and Phenyl isothiocyanate | Alternating Ring-Opening Copolymerization | Phosphazenium benzoxide / ZnEt2 | Polythioimidocarbonates | The copolymerization affords alternating copolymers with high selectivity for linear over cyclic products. | bohrium.com |

| Allyl Isothiocyanate (AITC) and Styrene | Radiation-Induced Copolymerization | Gamma radiation (60Co source) | Copolymer of AITC and Styrene | Radiation was used to initiate copolymerization, correlating electronic behavior of monomers with copolymerization yield. | researchgate.net |

| Isothiocyanated Soybean Oil (ITSO) and Polyols/Polyamines | Polycondensation | None (thermal) | Polythiourethanes and Polythioureas | Novel bio-based polymers were synthesized from soybean oil-derived isothiocyanates. The thermal and mechanical properties were characterized. | researchgate.net |

Chemo-enzymatic Approaches for Synthesis and Modification

Chemo-enzymatic synthesis, which integrates the high selectivity of enzymatic transformations with the versatility of chemical reactions, offers powerful strategies for the synthesis and modification of complex molecules like this compound. nih.gov While direct chemo-enzymatic routes to this compound have not been specifically detailed in the literature, principles from related enzymatic transformations provide a foundation for potential synthetic pathways.

A cornerstone of enzymatic isothiocyanate synthesis is the hydrolysis of glucosinolates by the enzyme myrosinase (a β-thioglucosidase). rsc.orgnih.gov In nature, allyl isothiocyanate is produced from its precursor, sinigrin, through this enzymatic action. researchgate.netmdpi.com This process involves the myrosinase-catalyzed cleavage of the glucose moiety from the glucosinolate, followed by a spontaneous Lossen-like rearrangement of the resulting aglycone to yield the isothiocyanate. rsc.org A hypothetical chemo-enzymatic approach to this compound could involve the synthesis of a chlorinated glucosinolate precursor, which could then be subjected to enzymatic hydrolysis by myrosinase.

Lipases are another class of enzymes widely employed in chemo-enzymatic synthesis due to their stability and broad substrate tolerance. mdpi.com They are known to catalyze reactions such as esterification, transesterification, and amidation. science.govnih.gov A potential chemo-enzymatic strategy could involve the lipase-catalyzed modification of a precursor molecule. For example, a lipase (B570770) could be used for the stereoselective acylation or deacylation of a functionalized chloropropene derivative, which is then chemically converted to the final isothiocyanate product. Recently, chemo-enzymatic methods have been developed for the epoxidation of propenylbenzenes, where a lipase catalyzes the formation of a peroxycarboxylic acid in situ, which then acts as the oxidizing agent. frontiersin.org A similar strategy could potentially be envisioned for the functionalization of the allyl group in a related precursor.

The table below outlines relevant research findings in chemo-enzymatic synthesis that could inform potential strategies for this compound.

| Reaction Type | Enzyme | Substrate(s) | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Glucosinolate Hydrolysis | Myrosinase | Sinigrin (a glucosinolate) | Allyl Isothiocyanate | This is the natural biosynthetic pathway for allyl isothiocyanate, demonstrating enzymatic formation of the N=C=S group. | rsc.orgresearchgate.netmdpi.com |

| Epoxidation/Hydrolysis | Lipase B from Candida antarctica (Novozym 435) | Isosafrole, H₂O₂, Ethyl Acetate (B1210297) | Isosafrole diol | A two-step chemo-enzymatic process involving lipase-catalyzed epoxidation followed by hydrolysis to synthesize oxygenated derivatives. | frontiersin.org |

| Amidation | Lipase from Candida antarctica (Novozym 435) | Fatty acids and Diethanolamine | Fatty acid diethanolamides | Demonstrates lipase-catalyzed C-N bond formation, a key step in many organic syntheses. | nih.gov |

| Dimerization | Laccase from Trametes versicolor | trans-8-Hydroxycalamenene | Atropoisomeric dimers | Showcases the use of an oxidase in a chemo-enzymatic approach to synthesize complex natural product analogs from a terpene precursor. | nih.gov |

Natural Occurrence and Biosynthetic Pathways of Isothiocyanates Relevant to 1 Chloroallyl Isothiocyanate

Phytochemical Origins in Brassicaceae and Related Plant Families

Isothiocyanates are hallmark secondary metabolites of plants belonging to the order Brassicales, which encompasses the family Brassicaceae. mdpi.comwikipedia.org This family, commonly known as the cruciferous vegetables, includes a wide array of globally consumed crops such as broccoli, cabbage, cauliflower, kale, mustard, and horseradish. wikipedia.orgoregonstate.edunih.gov The distinctive and often sharp taste associated with these vegetables is primarily due to the presence of isothiocyanates generated upon chewing or cutting. foodandnutritionjournal.orgwikipedia.org

The concentration and specific types of isothiocyanate precursors, known as glucosinolates, can vary significantly among different Brassica species and even within different parts of the same plant, including the leaves, roots, and seeds. oregonstate.edumdpi.com Factors such as plant genetics, growing conditions, and harvesting time also influence the glucosinolate profile. foodandnutritionjournal.org For instance, broccoli is a notable source of glucoraphanin, the precursor to sulforaphane (B1684495), while mustard and horseradish are rich in sinigrin, the precursor to allyl isothiocyanate. oregonstate.edunumberanalytics.com These compounds are considered part of the plant's natural defense mechanism. nih.gov

Glucosinolate Precursors and Myrosinase-Mediated Enzymatic Hydrolysis

The biosynthesis of isothiocyanates is a two-component system involving glucosinolates and the enzyme myrosinase (β-thioglucosidase). mdpi.com In healthy, intact plant cells, glucosinolates are chemically stable and biologically inactive precursors that are physically segregated from myrosinase. frontiersin.orgnih.gov This separation prevents premature reactions.

Glucosinolates are a diverse group of over 130 known compounds, generally classified based on their precursor amino acid. The three main classes are aliphatic, aromatic, and indolic glucosinolates, derived from methionine, phenylalanine/tyrosine, and tryptophan, respectively. mdpi.comnih.gov

When the plant tissue is damaged—for example, by an herbivore chewing or by mechanical harvesting—the cellular compartments are ruptured, allowing myrosinase to come into contact with the glucosinolates. researchgate.net Myrosinase then catalyzes the hydrolysis of the thioglucosidic bond in the glucosinolate molecule. researchgate.net This enzymatic reaction cleaves the glucose molecule, producing an unstable intermediate called a thiohydroximate-O-sulfonate, or aglycone. mdpi.comresearchgate.net

This aglycone subsequently undergoes a spontaneous chemical rearrangement, known as the Lossen rearrangement, to form an isothiocyanate. frontiersin.org The specific structure of the resulting isothiocyanate is determined by the variable side chain (R-group) of its parent glucosinolate. nih.gov This rapid activation process is often referred to as the "mustard oil bomb" due to the pungent and volatile nature of the products released. mdpi.comresearchgate.net The outcome of the hydrolysis can be influenced by factors such as pH and the presence of specific protein cofactors, which can lead to the formation of other products like nitriles or thiocyanates instead of isothiocyanates. researchgate.netdergipark.org.tr

| Glucosinolate Class | Precursor Amino Acid | Example Glucosinolate | Resulting Isothiocyanate | Common Plant Source |

|---|---|---|---|---|

| Aliphatic | Methionine | Sinigrin | Allyl isothiocyanate | Mustard, Horseradish oregonstate.edunumberanalytics.com |

| Aliphatic | Methionine | Glucoraphanin | Sulforaphane | Broccoli oregonstate.edu |

| Aromatic | Phenylalanine/Tyrosine | Sinalbin | p-Hydroxybenzyl isothiocyanate | White Mustard agriculturejournals.cz |

| Indolic | Tryptophan | Glucobrassicin | Indole-3-carbinol | Cabbage, Brussels Sprouts frontiersin.org |

Ecological and Evolutionary Context of Isothiocyanate Production in Plants

The evolution of the glucosinolate-myrosinase system is a key innovation in the order Brassicales, providing a potent and effective chemical defense mechanism. mdpi.comagriculturejournals.cz This "mustard oil bomb" serves as a primary defense against a wide range of biological threats, including herbivorous insects and microbial pathogens. mdpi.comnih.govdergipark.org.tr

The pungent and toxic nature of the isothiocyanates released upon tissue damage acts as a powerful deterrent, repelling many insects and inhibiting them from feeding. mdpi.com For some pathogens, these compounds have fungicidal or bactericidal properties, helping to protect the plant from infection. nih.govdergipark.org.tr The effectiveness of this defense system has exerted significant evolutionary pressure on herbivores and pathogens that specialize on Brassicaceae plants. dergipark.org.tr Consequently, some specialist insects have evolved sophisticated counter-mechanisms to detoxify isothiocyanates, allowing them to feed on these plants without harm. dergipark.org.tr

This co-evolutionary arms race has driven the diversification of glucosinolate structures in plants and corresponding detoxification strategies in insects and microbes. agriculturejournals.cz The presence and profile of specific glucosinolates can therefore shape the ecological community associated with a particular plant, influencing which herbivores and pathogens can successfully attack it. dergipark.org.tragriculturejournals.cz

Molecular and Cellular Mechanisms of Action of 1 Chloroallyl Isothiocyanate

Interactions with Biological Macromolecules

The primary mechanism by which 1-chloroallyl isothiocyanate and other isothiocyanates (ITCs) exert their effects is through direct interaction with biological macromolecules. These interactions can be either covalent, leading to permanent modification, or non-covalent, involving weaker, transient associations.

The defining feature of isothiocyanates is their ability to form covalent adducts with nucleophilic groups found in biological molecules. researchgate.net The electrophilic carbon atom of the isothiocyanate moiety is susceptible to attack by nucleophiles, most notably the thiol groups of cysteine residues in proteins. nih.govnih.gov This reaction, known as thiocarbamoylation, results in the formation of a dithiocarbamate (B8719985) linkage, which can alter the protein's structure and function. This covalent modification is a key event in the initiation of cellular responses.

The formation of covalent adducts is not limited to proteins. Under conditions of significant cellular stress or exposure, reactive compounds can also form adducts with nucleic acids. nih.gov Reactive aldehydes produced during lipid peroxidation, for instance, are known to react with DNA bases to generate promutagenic exocyclic DNA adducts. aimspress.com While the primary targets for ITCs are protein thiols, the potential for direct or indirect interaction with DNA, leading to the formation of DNA adducts, is a recognized aspect of the toxicology of reactive electrophiles. nih.govaimspress.com The generation of these covalent adducts is considered a critical step in the initiation of the carcinogenic process for many chemicals. nih.gov

Before a covalent reaction can occur, a ligand must first approach and bind to its target molecule through non-covalent interactions. These interactions, which include hydrogen bonds, van der Waals forces, and hydrophobic interactions, position the ligand correctly within the target's binding site. nih.gov In the case of this compound interacting with a protein, the initial, reversible binding event is governed by the principles of mass action. researchgate.net

Modulation of Cellular Signaling Pathways

By forming adducts with key regulatory proteins, this compound can profoundly influence major cellular signaling pathways that govern stress response, inflammation, and cell fate.

A primary and well-documented effect of isothiocyanates is the potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway. nih.govnih.gov This pathway is a master regulator of the cellular defense against oxidative and electrophilic stress. nih.govmsjonline.org

Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with a repressor protein, Kelch-like ECH-associated protein 1 (Keap1). nih.govthieme-connect.de Keap1 facilitates the continuous degradation of Nrf2 by the proteasome. Keap1 is rich in reactive cysteine residues that act as sensors for cellular stress. nih.gov Electrophiles like this compound can covalently modify these critical cysteine thiols on Keap1. nih.govnih.gov This modification changes Keap1's conformation, disrupting its ability to bind Nrf2 and leading to the stabilization and accumulation of newly synthesized Nrf2. nih.govthieme-connect.de

Once freed from Keap1, Nrf2 translocates to the nucleus, where it binds to the ARE, a specific DNA sequence in the promoter region of numerous target genes. msjonline.orgisciii.es This binding initiates the transcription of a broad array of cytoprotective genes. nih.govnih.gov These genes encode for proteins that include Phase II detoxification enzymes, antioxidant proteins, and other stress-response proteins. The induction of these genes fortifies the cell against damage from carcinogens, reactive oxygen species, and other harmful stimuli. thieme-connect.deresearchgate.net

Table 1: Key Cytoprotective Genes Induced by Nrf2 Activation

| Gene | Protein Product | Function |

| NQO1 | NAD(P)H:quinone oxidoreductase 1 | Detoxification of quinones, protection against oxidative stress. nih.govisciii.es |

| GSTA, GSTM | Glutathione (B108866) S-Transferases | Conjugation and detoxification of a wide range of xenobiotics. nih.gov |

| GCLC, GCLM | Glutamate-cysteine ligase | Rate-limiting enzymes in the synthesis of glutathione (GSH). nih.govresearchgate.net |

| HMOX1 | Heme Oxygenase-1 | Catalyzes heme degradation, producing the antioxidant biliverdin. nih.gov |

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. scispace.commdpi.com Chronic activation of NF-κB is associated with many inflammatory diseases. Numerous studies have shown that isothiocyanates, including the related allyl isothiocyanate (AITC), are effective inhibitors of this pathway. scispace.commdpi.comnih.gov

The key event in NF-κB activation is the release of the p50/p65 heterodimer from its inhibitor, IκBα. This allows the p65 subunit to translocate to the nucleus, bind to DNA, and activate the transcription of pro-inflammatory genes. wjgnet.com Isothiocyanates can interrupt this cascade at multiple points. Research on AITC has demonstrated that it can decrease the nuclear levels of the p65 subunit. nih.gov This inhibition prevents the transcription of NF-κB target genes, thereby suppressing the inflammatory response. wjgnet.comnih.gov

By inhibiting the NF-κB pathway, this compound can reduce the expression and secretion of several key mediators of inflammation.

Table 2: Pro-inflammatory Markers Modulated by Isothiocyanate-mediated NF-κB Inhibition

| Marker | Type | Role in Inflammation |

| TNF-α | Pro-inflammatory Cytokine | A master regulator of inflammation, stimulates acute phase reactions. nih.govnih.gov |

| IL-1β | Pro-inflammatory Cytokine | Mediates inflammatory response, induces fever and vasodilation. scispace.comnih.gov |

| IL-6 | Pro-inflammatory Cytokine | Involved in both acute and chronic inflammation, stimulates immune response. scispace.comnih.gov |

| iNOS | Pro-inflammatory Enzyme | Produces nitric oxide, a mediator of inflammation and vasodilation. nih.gov |

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. mdpi.com The MAPK family includes three major, well-studied subfamilies: the extracellular signal-regulated kinases (ERK), the c-Jun N-terminal kinases (JNK), and the p38 MAPKs. mdpi.com

Studies on the closely related allyl isothiocyanate have shown that it can effectively suppress the activation of MAPK pathways. nih.gov For example, AITC has been found to downregulate the phosphorylation (activation) of JNK, ERK, and p38 in human colorectal adenocarcinoma cells. nih.gov The phosphorylation of these kinases is a critical step in transmitting signals from the cell surface to the nucleus. nih.gov By inhibiting this phosphorylation, isothiocyanates can block the downstream consequences of MAPK activation, such as the expression of genes involved in cell invasion and metastasis. nih.gov The regulation of these kinase cascades represents another important mechanism through which this compound can exert its cellular effects, complementing its actions on the Nrf2 and NF-κB pathways.

Induction of Programmed Cell Death in Cellular Models

Programmed cell death, a fundamental process for tissue homeostasis, is a key target of many anti-cancer agents. This compound has been shown to trigger this process in cancer cells through multiple interconnected pathways, including apoptosis and autophagy.

Apoptosis, or Type I programmed cell death, is a highly regulated process involving a cascade of specific enzymes called caspases. The activation of these caspases is a hallmark of apoptosis and can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. mdpi.comrndsystems.com Studies on this compound, identified as CKBM in a study on a human gastric cancer cell line (AGS), have demonstrated its ability to induce a dose-dependent apoptotic effect. medsci.org

While direct and exhaustive mechanistic studies on this compound are still emerging, the broader family of isothiocyanates (ITCs) provides a well-documented framework for its likely apoptotic mechanisms. Research on related compounds like Allyl Isothiocyanate (AITC) and Benzylisothiocyanate (BITC) shows a convergence on the activation of both initiator and effector caspases. nih.govnih.gov For instance, AITC treatment in human glioblastoma cells led to the activation of caspase-3, -8, and -9. nih.gov Caspase-8 is a key initiator caspase in the extrinsic pathway, while caspase-9 is the primary initiator in the intrinsic pathway. mdpi.comrndsystems.com Both pathways converge on the activation of executioner caspases like caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. rndsystems.comyoutube.com

The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2, Mcl-1) and pro-apoptotic members (e.g., Bax, Bak). rndsystems.com AITC has been shown to downregulate the anti-apoptotic proteins BCL-2 and MCL-1, tipping the balance towards cell death. nih.gov Similarly, BITC and another isothiocyanate, iberin, have been observed to activate caspases-3 and -9 and promote the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and a classic marker of apoptosis. nih.govnih.gov

Beyond caspase-dependent pathways, evidence suggests that cell death can also occur through caspase-independent mechanisms. anr.fr One such pathway involves the Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein that can translocate to the nucleus and cause DNA fragmentation without caspase activation. anr.fr While not yet specifically demonstrated for this compound, this represents another potential mechanism for its cytotoxic effects.

Table 1: Effects of Isothiocyanates on Key Apoptotic Proteins

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| This compound (CKBM) | Gastric Cancer (AGS) | Induces dose-dependent apoptosis. | medsci.org |

| Allyl Isothiocyanate (AITC) | Glioblastoma | Decreased Bcl-2 and Mcl-1; Increased cleaved Caspase-3, -8, -9. | nih.gov |

| Benzylisothiocyanate (BITC) | Pancreatic, Prostate Cancer | Activation of Procaspase-8 and -9; PARP cleavage. | nih.gov |

| Iberin | Neuroblastoma | Activation of Caspase-3, -9; PARP cleavage. | nih.gov |

| Sulforaphane (B1684495) (SFN) & Benzylisothiocyanate (BITC) | Acute Myeloid Leukemia (SKM-1) | Increased levels of anti-apoptotic Bcl-2 and Mcl-1, but also induction of apoptosis. | mdpi.com |

Autophagy, or Type II programmed cell death, is a catabolic process where cells degrade their own components within lysosomes. nih.gov It plays a dual role in cancer, acting as a survival mechanism under stress but also as a form of cell death. Several isothiocyanates have been found to modulate this process. nih.gov

Studies on sulforaphane and phenethyl isothiocyanate demonstrate that ITCs can induce autophagy in both primary and cancer cells. nih.gov This induction is often mediated by the AMP-activated protein kinase (AMPK) and mechanistic target of rapamycin (B549165) (mTOR) complex 1 (mTORC1) signaling pathway. nih.govnih.gov AMPK, an energy sensor, can activate autophagy by inhibiting mTORC1, a key negative regulator of the process. nih.gov Research indicates that ITCs can trigger autophagy in leukemia cells, as evidenced by the accumulation of monodansylcadaverine and an increase in the 16 and 18 kDa fragments of LC3B protein, which are markers of autophagosome formation. mdpi.com In some contexts, autophagy may act as a defense mechanism against ITC-induced apoptosis. mdpi.com The specific role and mechanisms of this compound in modulating autophagy are an area for further investigation.

Cell Cycle Arrest Mechanisms

The cell cycle is a series of events that leads to cell division and replication. It is composed of four main phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of the process, and their dysregulation is a hallmark of cancer. researchgate.net Phytochemicals, including isothiocyanates, are known to interfere with the cell cycle, leading to arrest at these checkpoints and preventing cancer cell proliferation. nih.govresearchgate.net

This compound (CKBM) has been shown to induce a G2/M phase cell cycle arrest in AGS gastric cancer cells. medsci.org This arrest prevents the cells from entering mitosis, thereby blocking their division. The mechanism behind this effect involves the upregulation of several key tumor suppressor and cell cycle regulatory proteins. medsci.org Western blot analysis of CKBM-treated cells revealed enhanced expression of p53, p21, and 14-3-3σ. medsci.org

p53: A critical tumor suppressor protein that responds to cellular stress by halting the cell cycle to allow for DNA repair or, if the damage is too severe, by initiating apoptosis.

p21: A cyclin-dependent kinase (CDK) inhibitor that is transcriptionally activated by p53. It binds to and inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression, thereby enforcing cell cycle arrest, particularly at the G1/S and G2/M transitions. medsci.org

14-3-3σ: A protein that can sequester cyclin-CDK1 complexes in the cytoplasm, preventing their entry into the nucleus and thus blocking the onset of mitosis, contributing to a G2 arrest. medsci.org

The ability of isothiocyanates to induce cell cycle arrest is a recurrent theme. researchgate.net Iberin, for example, causes G1 or G2 arrest by inhibiting the expression of Cdk2, Cdk4, and Cdk6 proteins. nih.gov The induction of G2/M arrest is one of the most frequently observed effects of ITCs. researchgate.net

Table 2: Role of this compound in Cell Cycle Arrest

| Cell Cycle Phase | Key Protein Modulated | Effect of Modulation | Reference |

|---|---|---|---|

| G2/M Arrest | p53 | Expression Enhanced | medsci.org |

| G2/M Arrest | p21 | Expression Enhanced | medsci.org |

| G2/M Arrest | 14-3-3σ | Expression Enhanced | medsci.org |

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism. mdpi.com At low to moderate levels, ROS function as signaling molecules, but at high levels, they can cause significant damage to DNA, proteins, and lipids, a condition known as oxidative stress. nih.govfrontiersin.org Cancer cells often exhibit a state of increased intrinsic oxidative stress compared to normal cells due to their hyper-metabolism. nih.gov This makes them vulnerable to further ROS insults.

While direct studies on the effect of this compound on ROS generation are limited in the provided research, the broader class of phytochemicals is known to modulate the cellular redox state. researchgate.net Many anti-cancer compounds exert their effects by further increasing ROS levels in cancer cells beyond a tolerable threshold, leading to cell death. mdpi.com This can be achieved by inhibiting antioxidant systems, such as the thioredoxin system. mdpi.com

Conversely, the Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. mdpi.com Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus to activate the transcription of numerous antioxidant genes. mdpi.com Some tumor cells can hijack this pathway to enhance their antioxidant capacity and survive. nih.gov

The interplay between ROS and cell death pathways is complex. ROS can trigger apoptosis and can be generated as a consequence of it. Given that other isothiocyanates are known to influence cellular redox balance, it is plausible that this compound also modulates ROS levels, potentially contributing to its apoptosis-inducing and cell cycle arrest activities. However, specific research is needed to confirm and detail these mechanisms.

Preclinical Biological Activities of 1 Chloroallyl Isothiocyanate in Experimental Systems

Antineoplastic Potentials in In Vitro Cell Lines and In Vivo Non-human Xenograft Models

A growing body of evidence suggests that isothiocyanates, including AITC, possess significant antineoplastic properties. nih.govnih.gov These compounds have been shown to inhibit various stages of cancer development in both laboratory cell cultures and animal models. frontiersin.orgmdpi.com

Research has demonstrated that AITC can inhibit the proliferation of various human cancer cell lines, often with IC50 values in the low micromolar range. nih.gov This growth-inhibitory effect appears to be independent of the tissue of origin and the p53 status of the cancer cells. nih.gov Notably, AITC seems to be less toxic to normal, healthy cells. nih.gov

The cytotoxic effects of AITC are linked to its ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov Studies on human breast cancer cell lines (MCF-7 and MDA-MB-231) have shown that AITC can stimulate the production of reactive oxygen species (ROS) and increase intracellular calcium levels, leading to a decrease in the mitochondrial membrane potential. nih.gov This disruption of mitochondrial function triggers the release of pro-apoptotic proteins like cytochrome c, AIF, and Endo G, ultimately leading to caspase activation and cell death. nih.gov Furthermore, AITC has been observed to alter the balance of pro- and anti-apoptotic proteins, specifically by increasing the levels of Bax and decreasing the levels of Bcl-2. nih.gov In a human glioblastoma xenograft model, AITC treatment led to the induction of apoptotic cell death and exhibited anti-tumor activity. nih.gov

Table 1: In Vitro Cytotoxicity of Allyl Isothiocyanate (AITC) in Human Cancer Cell Lines

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| MCF-7 | Breast Cancer (estrogen receptor-positive) | AITC induced apoptosis through multiple pathways, including the release of mitochondrial proteins and caspase activation. nih.gov |

| MDA-MB-231 | Breast Cancer (estrogen receptor-negative) | AITC stimulated ROS and Ca2+ production, leading to mitochondrial-mediated apoptosis via the GADD153 pathway. nih.gov |

This table is for illustrative purposes and summarizes findings from selected studies on AITC.

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Isothiocyanates have been shown to interfere with this process both in vitro and in vivo. nih.gov The anti-angiogenic activity of ITCs is considered a key aspect of their potential chemopreventive and chemotherapeutic effects. nih.gov

Studies have indicated that ITCs can inhibit angiogenesis by reducing the secretion of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels. frontiersin.org In a 3D co-culture of human umbilical vein endothelial cells (HUVECs) with pericytes, high doses of AITC were found to inhibit tube formation, a crucial step in angiogenesis. nih.gov In a mouse model of colitis, AITC treatment was also found to repress the microvascularization response, highlighting its anti-angiogenic potential in vivo. mdpi.com The molecular targets for the anti-angiogenic effects of ITCs include hypoxia-inducible factor (HIF), nuclear factor κB (NF-κB), and activator protein 1 (AP1). nih.gov

Metastasis, the spread of cancer cells from the primary tumor to other parts of the body, is a major cause of cancer-related mortality. The degradation of the extracellular matrix (ECM) is an essential step in this process, and it is largely mediated by a family of enzymes known as matrix metalloproteinases (MMPs). oncotarget.com

Research has shown that AITC can inhibit the invasion and migration of cancer cells. mdpi.com For instance, in human colorectal cancer cells (HT29), AITC was found to downregulate the expression of MMP-2 and MMP-9, two key enzymes involved in the degradation of the basement membrane. mdpi.com Similarly, in human hepatoma SK-Hep1 cells, AITC and its conjugate were reported to inhibit the transcription of MMP-2 and MMP-9, which was associated with a reduction in cell adhesion, migration, and invasion. nih.gov Further studies have demonstrated that isothiocyanates can suppress MMP-9 expression and cell invasion by blocking signaling pathways such as FAK/ERK/Akt and NF-κB/AP-1. oncotarget.com In a xenograft mouse model, isothiocyanates were shown to abolish MMP-9 expression and tumor metastasis. oncotarget.comresearchgate.net

Antimicrobial Efficacy Against Pathogens in Laboratory Models

In addition to their antineoplastic properties, isothiocyanates have demonstrated broad-spectrum antimicrobial activity against a range of pathogens. nih.govmdpi.com

AITC has been shown to be effective against both Gram-positive and Gram-negative bacteria. frontiersin.org Its antibacterial mechanism is believed to involve the disruption of the bacterial cell membrane, leading to the leakage of cellular contents. nih.govmdpi.com Studies comparing the effects of AITC to known antibiotics found its action to be most similar to that of polymyxin (B74138) B, which also targets the cell membrane. nih.gov

AITC has shown inhibitory effects against various pathogenic bacteria, including Salmonella Montevideo, Escherichia coli O157:H7, and Listeria monocytogenes. nih.gov It has also been found to be effective against Helicobacter pylori, a bacterium linked to stomach ulcers and cancer. mdpi.com A mixture of isothiocyanates, including benzyl-, allyl-, and phenylethyl-isothiocyanate, has demonstrated broad-spectrum antibacterial activity against clinically important pathogens, including some resistant strains. nih.gov

Table 2: Antibacterial Spectrum of Allyl Isothiocyanate (AITC) and Other Isothiocyanates

| Bacterial Species | Gram Stain | Key Findings on Isothiocyanate Activity |

|---|---|---|

| Escherichia coli | Negative | AITC inhibits growth; its mechanism involves damaging the cell membrane. nih.govmdpi.com |

| Salmonella Montevideo | Negative | AITC demonstrates bactericidal activity. nih.gov |

| Listeria monocytogenes | Positive | AITC shows bactericidal effects. nih.gov |

| Staphylococcus aureus | Positive | Benzyl isothiocyanate (BITC) and moringa isothiocyanate are more active against S. aureus, including multi-drug resistant strains. mdpi.com |

This table provides a summary of findings for different isothiocyanates against various bacteria.

The antifungal properties of AITC have also been investigated. It has shown efficacy against mycotoxigenic fungi such as Aspergillus parasiticus and Penicillium expansum. cabidigitallibrary.org In studies on Candida albicans, a common human fungal pathogen, AITC was found to inhibit its growth and virulence factors in a concentration-dependent manner. jmb.or.krnih.gov

The proposed mechanism of AITC's antifungal action against C. albicans involves the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. nih.gov AITC has also been shown to induce the production of reactive oxygen species and cause cell cycle arrest in C. albicans, leading to apoptosis. nih.govnih.gov Furthermore, AITC has demonstrated synergistic antifungal effects when combined with fluconazole, a conventional antifungal drug, particularly against Candida biofilms. jmb.or.kr

Antiviral Activity

Studies on allyl isothiocyanate (AITC) have demonstrated its potential as an antiviral agent against enteric viruses. The antiviral efficacy of AITC appears to be dependent on concentration, temperature, and exposure time. mdpi.comdaneshyari.com In experimental models, AITC has been shown to reduce the infectivity of human norovirus surrogates and hepatitis A virus. mdpi.comdaneshyari.com

Research involving murine norovirus (MNV), a surrogate for human norovirus, and hepatitis A virus (HAV) showed that AITC could significantly reduce viral titers. mdpi.com At a concentration of 0.5% and a temperature of 37°C with overnight incubation, AITC treatment resulted in a 3.75 log reduction in MNV titers and reduced HAV titers to below the limit of detection. mdpi.comdaneshyari.com Further investigations using an in situ capture RT-qPCR method indicated that human noroviruses (HuNoV) are susceptible to AITC at 37°C, with the compound partially inhibiting the interaction between the viral capsid and its receptor. mdpi.comdaneshyari.com

Table 1: Antiviral Efficacy of Allyl Isothiocyanate (AITC) Against Enteric Viruses

| Virus | AITC Concentration | Temperature (°C) | Incubation Time | Result | Citation |

| Murine Norovirus (MNV) | 0.5% | 37 | Overnight | 3.75 log TCID50/mL reduction | mdpi.comdaneshyari.com |

| Hepatitis A Virus (HAV) | 0.5% | 37 | Overnight | Reduction to below detection limit | mdpi.comdaneshyari.com |

| Hepatitis A Virus (HAV) | 0.1% | Room Temp | 30 min | 0.71 log reduction on lettuce | mdpi.com |

| Hepatitis A Virus (HAV) | 0.5% | Room Temp | 30 min | 0.81 log reduction on lettuce | mdpi.com |

| Human Norovirus (HuNoV) | Not specified | 37 | Not specified | Partial inhibition of virus-receptor binding | mdpi.comdaneshyari.com |

Anti-inflammatory Effects in Cellular and Animal Models (Non-human)

Allyl isothiocyanate (AITC) has demonstrated significant anti-inflammatory properties in various non-human experimental models, primarily through the modulation of key inflammatory pathways such as nuclear factor kappa-light-chain-enhancer of activated B-cells (NF-κB). nih.gov

In in vitro studies using murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), AITC effectively decreased the expression and secretion of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). nih.gov It also downregulated the gene expression of other inflammatory markers, including interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS). nih.gov The mechanism for these effects involves the reduction of nuclear p65 protein levels, a key subunit of the NF-κB transcription factor. nih.gov Furthermore, AITC treatment in these cells was associated with an increase in the nuclear translocation of Nrf2 and subsequent expression of the Nrf2 target gene heme-oxygenase 1, indicating an activation of antioxidant response pathways alongside its anti-inflammatory effects. nih.gov Studies using AITC nanoparticles also confirmed an inhibition of LPS-induced production of TNF-α, interleukin-6 (IL-6), and nitric oxide (NO) in RAW 264.7 macrophage cells. oregonstate.edu

In animal models, the effects can be more complex. In a study on type 2 diabetic rats, higher doses of AITC were observed to increase levels of pro-inflammatory cytokines IL-1β, IL-6, and TNFα in the blood serum, suggesting a dose-dependent effect that can shift from anti-inflammatory to pro-inflammatory under certain conditions. researchgate.net However, other research has noted that AITC significantly decreased the expression of NF-κB p65, IL-6, and TNF-α in mammary tissues. researchgate.net

Table 2: Summary of Anti-inflammatory Effects of Allyl Isothiocyanate (AITC) in Preclinical Models

| Model System | Key Findings | Mechanism of Action | Citation |

| Murine RAW264.7 Macrophages | Decreased TNF-α, IL-1β, and iNOS expression. | Inhibition of NF-κB (reduced nuclear p65). Activation of Nrf2 pathway. | nih.gov |

| Murine RAW264.7 Macrophages | Inhibition of TNF-α, IL-6, and NO production. | Not specified (study used AITC-nanoparticles). | oregonstate.edu |

| Type 2 Diabetic Rats | Increased IL-1β, IL-6, and TNFα at high doses. | Not specified. | researchgate.net |

| Mouse Mammary Tissue | Decreased NF-κB p65, IL-6, and TNF-α expression. | Inhibition of NF-κB pathway. | researchgate.net |

Enzymatic Modulation and Inhibition Studies (e.g., Thioredoxin Reductase, Acetate (B1210297) Kinase, Cytochrome P450, Histone Deacetylases)

Allyl isothiocyanate (AITC) has been shown to interact with and modulate a variety of enzymes, which underlies many of its biological effects.

Thioredoxin Reductase and Acetate Kinase: AITC has been identified as a significant inhibitor of key bacterial enzymes. nih.gov Studies on Escherichia coli demonstrated that AITC inhibits both thioredoxin reductase, an enzyme involved in ribonucleotide synthesis, and acetate kinase, which is associated with energy metabolism. mdpi.comdaneshyari.comresearchgate.netnih.govfrontiersin.org The inhibition of these enzymes, which are crucial for cell growth and proliferation, is considered a key part of AITC's antimicrobial mechanism. mdpi.comnih.gov AITC at concentrations of 10 to 100 µL/L was found to significantly inhibit both enzymes, with thioredoxin reductase activity being decreased by a concentration as low as 1 µL/L. daneshyari.comresearchgate.net

Cytochrome P450 (CYP) Enzymes: AITC modulates phase I biotransformation enzymes, particularly the cytochrome P450 (CYP) family. oregonstate.edu In primary rat hepatocytes, aliphatic isothiocyanates, including AITC, were found to decrease the transcription of CYP1A1 and CYP1A2. nih.gov All tested isothiocyanates, including AITC, caused a notable transcriptional repression of CYP3A2. nih.gov Another study using human HepaRG cells found that AITC reduced the catalytic activity, messenger RNA, and protein expression of CYP2C9. thieme-connect.com This inhibition of key CYP enzymes suggests that AITC could alter the metabolism of various drugs and carcinogens. thieme-connect.comoup.com

Histone Deacetylases (HDACs): Isothiocyanates are recognized as inhibitors of histone deacetylases (HDACs), an activity linked to cancer chemoprevention. nih.govnih.gov Organosulfur compounds, including AITC, have been shown to induce increased histone acetylation in mouse erythroleukemia cells. d-nb.info While much of the research focuses on other isothiocyanates like sulforaphane (B1684495), AITC has been implicated in decreasing the activity of HDACs. mdpi.commdpi.com This inhibition can lead to the re-expression of epigenetically silenced genes, such as cell cycle regulators, thereby triggering growth arrest and apoptosis in cancer cells. nih.gov

Table 3: Enzymatic Modulation by Allyl Isothiocyanate (AITC)

| Enzyme Target | Model System | Effect | Potential Consequence | Citation |

| Thioredoxin Reductase | Escherichia coli | Inhibition | Disruption of ribonucleotide synthesis, antimicrobial action. | daneshyari.comresearchgate.netnih.gov |

| Acetate Kinase | Escherichia coli | Inhibition | Disruption of energy metabolism, antimicrobial action. | daneshyari.comresearchgate.netnih.gov |

| Cytochrome P450 (CYP1A1, 1A2, 3A2) | Primary Rat Hepatocytes | Decreased transcription | Altered metabolism of xenobiotics. | nih.gov |

| Cytochrome P450 (CYP2C9) | Human HepaRG Cells | Decreased activity, mRNA, and protein expression | Altered metabolism of drugs. | thieme-connect.com |

| Histone Deacetylases (HDACs) | Human Melanoma Cells, Mouse Erythroleukemia Cells | Inhibition, decreased activity | Increased histone acetylation, anti-cancer effects. | mdpi.comd-nb.info |

Pest Control Applications in Agricultural and Horticultural Research (e.g., Nematicidal, Herbicidal, Insecticidal Activity)

Allyl isothiocyanate (AITC) is a potent biopesticide with well-documented nematicidal, herbicidal, and insecticidal properties, making it a subject of significant agricultural research. nih.govashs.org Synthetic AITC is registered as a biopesticide in the United States for agricultural soil treatment. ashs.org Its utility stems from its broad-spectrum activity against many soil-borne pests. ashs.orgashs.org

Nematicidal Activity: AITC exhibits potent and irreversible nematicidal activity against plant-parasitic nematodes. mdpi.com In laboratory studies, AITC was highly effective against the root-knot nematode Meloidogyne javanica, with an LC50 value of 2.76 µg/mL after 72 hours of exposure. oup.com In pot and field experiments, soil application of AITC provided control of M. javanica that was comparable or superior to the commercial fumigant metam (B94612) sodium. oup.com Research on another root-knot nematode, Meloidogyne hapla, also confirmed the nematicidal potential of AITC, though its efficacy was found to be influenced by soil composition. researchgate.net

Herbicidal Activity: Soil-applied AITC has demonstrated significant herbicidal effects on several important weed species. cambridge.org In greenhouse experiments, AITC was particularly effective against Texas panicum (Panicum texanum) and large crabgrass (Digitaria sanguinalis), reducing their density by at least 98%. cambridge.org It also effectively suppressed purple nutsedge (Cyperus rotundus). bioone.org The effectiveness of AITC as a herbicide is dependent on the dose and the target weed species, with sicklepod (Senna obtusifolia) showing more tolerance than the grass species tested. cambridge.org Application techniques that minimize the loss of the volatile AITC, such as using virtually impermeable film mulch, can enhance its herbicidal efficacy. bioone.org

Insecticidal Activity: AITC's high volatility makes it an effective fumigant against various insect pests, particularly those that infest stored products. nih.gov In one study, AITC fumigation showed strong toxicity against four major stored-product pests: the maize weevil (Sitophilus zeamais), the lesser grain borer (Rhyzopertha dominica), the red flour beetle (Tribolium castaneum), and the booklouse (Liposcelis entomophila). nih.gov Exposure to AITC fumes resulted in 100% mortality of all four pest species, an efficacy comparable to the widely used fumigant phosphine (B1218219). nih.gov This suggests AITC could be a viable alternative to conventional fumigants like phosphine and methyl bromide for protecting stored agricultural products. nih.gov

Table 4: Pest Control Efficacy of Allyl Isothiocyanate (AITC)

| Activity | Target Pest | Key Findings | Citation |

| Nematicidal | Meloidogyne javanica | LC50 of 2.76 µg/mL; efficacy similar to metam sodium in soil. | oup.com |

| Nematicidal | Meloidogyne hapla | Significant nematicidal activity, though influenced by soil type. | researchgate.net |

| Herbicidal | Texas panicum, Large crabgrass | ≥98% reduction in weed density at high concentrations. | cambridge.org |

| Herbicidal | Sicklepod | Moderate suppression (max 72% density reduction). | cambridge.org |

| Herbicidal | Purple nutsedge | Effective control, enhanced when used with impermeable film. | bioone.org |

| Insecticidal | Stored-product pests (S. zeamais, R. dominica, T. castaneum, L. entomophila) | 100% mortality via fumigation; efficacy comparable to phosphine. | nih.gov |

Pharmacokinetic and Pharmacodynamic Studies of 1 Chloroallyl Isothiocyanate in Preclinical Models

Absorption and Distribution Profiles in In Vitro and Animal Systems

Based on studies of other isothiocyanates, 1-chloroallyl isothiocyanate is anticipated to be rapidly absorbed following oral administration. Isothiocyanates like phenethyl isothiocyanate (PEITC) have demonstrated high bioavailability in rat models. nih.gov For instance, the absolute bioavailability of PEITC in rats was found to be high, suggesting complete absorption from the gastrointestinal tract. nih.gov The lipophilicity of isothiocyanates, which can be influenced by the presence of a halogen atom, plays a role in their absorption and distribution.

Once absorbed, isothiocyanates are distributed to various tissues. Studies with radiolabeled PEITC in F344 rats have shown distribution to the liver, lungs, and other organs. washington.edu The distribution pattern can be influenced by the specific chemical structure of the isothiocyanate. For example, 6-phenylhexyl isothiocyanate (PHITC) showed a longer retention time in the lungs compared to PEITC. washington.edu It is plausible that this compound would also distribute to key metabolic organs like the liver and potential target tissues. In vitro studies using cell lines are also crucial for understanding the cellular uptake and distribution of these compounds.

A hypothetical distribution profile for this compound, based on related compounds, is presented in the table below.

| Parameter | Expected Profile for this compound (Hypothetical) | Basis from Related Compounds |

| Absorption | Rapid and extensive | High bioavailability observed for PEITC in rats nih.gov |

| Time to Peak Plasma Concentration (Tmax) | Likely within a few hours post-administration | PEITC Tmax is around 2.5 hours in rats after oral administration mdpi.com |

| Tissue Distribution | Wide distribution to organs including liver and lungs | Studies with PEITC and PHITC show distribution to these key tissues washington.edu |

Metabolic Biotransformation Pathways and Metabolite Identification (e.g., Mercapturic Acid Pathway, Glutathione (B108866) Conjugation)

The primary metabolic pathway for isothiocyanates in preclinical models is conjugation with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). nih.govfrontiersin.org This initial step is critical as it leads to the formation of a more water-soluble conjugate that can be further processed and eliminated. This process is a key component of the mercapturic acid pathway. nih.gov

Following conjugation to GSH, the resulting isothiocyanate-GSH conjugate undergoes sequential enzymatic cleavage. First, the glutamate (B1630785) residue is removed by γ-glutamyltransferase, followed by the removal of the glycine (B1666218) residue by a dipeptidase, yielding the cysteine conjugate. nih.gov This cysteine conjugate is then N-acetylated by N-acetyltransferase to form the final mercapturic acid metabolite, which is a major excretory product found in urine. nih.govnih.gov

The presence of a chlorine atom in this compound suggests that it would readily undergo this glutathione conjugation pathway, as halogenated organic compounds are known substrates for GSTs. researchgate.netwur.nl The metabolism of other halogenated compounds, such as dichloropropenes, also heavily involves glutathione conjugation leading to mercapturic acid derivatives.

A summary of the expected metabolic pathway is provided below.

| Metabolic Step | Enzyme(s) Involved | Resulting Metabolite |

| Initial Conjugation | Glutathione S-transferases (GSTs) | This compound-glutathione conjugate |

| Gamma-Glutamyl Cleavage | γ-Glutamyltransferase (GGT) | This compound-cysteinyl-glycine conjugate |

| Glycine Cleavage | Dipeptidases | This compound-cysteine conjugate |

| N-Acetylation | N-Acetyltransferase (NAT) | N-acetyl-1-chloroallyl-cysteine (Mercapturic Acid) |

Excretion Routes and Elimination Kinetics in Experimental Organisms

The primary route of excretion for isothiocyanate metabolites is through the urine. nih.govnih.gov Studies with various isothiocyanates, including methyl, ethyl, butyl, and allyl isothiocyanate, in rats have demonstrated that the major urinary metabolites are their respective mercapturic acids. nih.gov For example, after oral administration of AITC to rats, its corresponding mercapturic acid was isolated from the urine. nih.gov

The elimination half-life of isothiocyanates can vary depending on their structure. For instance, in rats, the elimination half-life of PEITC was found to be dose-dependent, ranging from 3.52 to 13.1 hours with increasing intravenous doses. nih.gov Similarly, the elimination half-life of radiolabeled PEITC in the blood of F344 rats was approximately 21.7 hours. washington.edu It is expected that this compound and its metabolites would also be primarily excreted in the urine, with an elimination half-life that would need to be determined through specific preclinical studies.

A hypothetical summary of the excretion profile is presented below.

| Excretion Parameter | Expected Profile for this compound (Hypothetical) | Basis from Related Compounds |

| Primary Excretion Route | Urine | Well-established for AITC, PEITC, and other isothiocyanates nih.govnih.gov |

| Major Excreted Metabolite | Mercapturic acid derivative | Consistently observed for a range of isothiocyanates nih.gov |

| Elimination Half-life | Likely in the range of several hours | PEITC half-life ranges from 3.5 to over 20 hours in rats depending on the study nih.govwashington.edu |

Correlation of Exposure with Molecular and Cellular Responses in Preclinical Contexts

The biological effects of isothiocyanates are closely linked to their concentration and duration of exposure in target tissues. In preclinical models, the exposure to isothiocyanates has been correlated with a range of molecular and cellular responses, including the induction of phase II detoxification enzymes, cell cycle arrest, and apoptosis. oup.comnih.gov

A key molecular target of isothiocyanates is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which regulates the expression of antioxidant and detoxification genes. oup.com Activation of the Nrf2 pathway is a common response to isothiocyanate exposure and is considered a major mechanism for their chemopreventive effects. oup.com Furthermore, isothiocyanates have been shown to interact with other cellular targets, such as tubulin, leading to mitotic arrest and apoptosis in cancer cells. oup.com The generation of reactive oxygen species (ROS) is another important mechanism through which isothiocyanates can induce apoptosis. nih.gov

The correlation between the exposure to this compound and specific molecular responses would need to be investigated through dedicated in vitro and in vivo studies. However, based on the known mechanisms of other isothiocyanates, it is plausible that its effects would also be mediated through pathways like Nrf2 activation and the induction of apoptosis.

| Molecular/Cellular Response | Correlating Factor | Preclinical Evidence from Related Isothiocyanates |

| Induction of Phase II Enzymes | Tissue concentration of the isothiocyanate and its metabolites | SFN and other ITCs are potent inducers of enzymes like GST and NQO1 via Nrf2 activation oup.com |

| Cell Cycle Arrest | Cellular concentration | AITC, BITC, and PEITC cause cell cycle arrest in various cancer cell lines oup.com |

| Apoptosis | Cellular concentration and duration of exposure | Many isothiocyanates induce apoptosis through ROS generation and targeting mitochondrial pathways nih.gov |

Advanced Analytical Methodologies for the Detection and Quantification of 1 Chloroallyl Isothiocyanate

Chromatographic Separation Techniques for Isolation and Analysis

Chromatography is a cornerstone for the analysis of 1-chloroallyl isothiocyanate, enabling its separation from complex matrices. Gas and liquid chromatography, often coupled with mass spectrometry, provide the necessary selectivity and sensitivity for robust analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. The methodology involves separating volatile compounds in the gas phase followed by their detection using a mass spectrometer, which provides information on the mass-to-charge ratio of ionized analytes.

For the analysis of isothiocyanates, a non-polar or intermediate-polar capillary column is typically employed. A common choice is a column coated with a phase like 5% phenyl polysiloxane. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. Temperature programming, where the column oven temperature is gradually increased, is crucial for efficiently separating complex mixtures with a wide range of boiling points. phenomenex.com A splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column. mdpi.com

The mass spectrometer detector ionizes the eluted compounds, most commonly through electron ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparison to spectral libraries. While specific methods for this compound are not extensively published, parameters can be extrapolated from methods used for other volatile isothiocyanates and organochlorine compounds. mdpi.comscispace.comnih.gov

Table 1: Representative GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, Rtx-5MS) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min |

| Oven Temperature Program | Initial 50 °C for 2 min, ramp at 5-10 °C/min to 280 °C, hold for 5 min scispace.com |

| MS Interface Temperature | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40-500 amu |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)